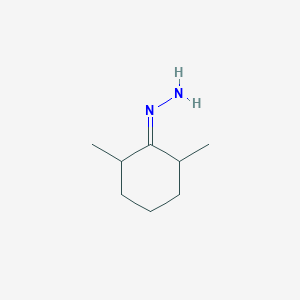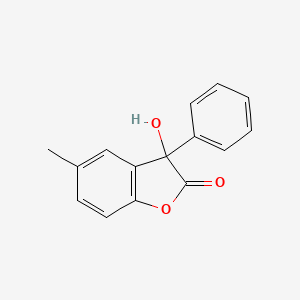
3-Hydroxy-5-methyl-3-phenyl-1-benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methyl-3-phenyl-1-benzofuran-2(3H)-one is a chemical compound belonging to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methyl-3-phenyl-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: Phenylacetic acid derivatives and salicylaldehyde derivatives.
Reaction Conditions: Acidic or basic catalysts, elevated temperatures, and solvents like ethanol or methanol.
Steps: Condensation followed by cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Continuous Flow Reactors: For better control over reaction conditions.
Catalysts: Use of more efficient catalysts to speed up the reaction.
Purification: Techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methyl-3-phenyl-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized products.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development.
Industry: Used in the synthesis of dyes, fragrances, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyl-3-phenyl-1-benzofuran-2(3H)-one would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include:
Enzyme Inhibition: Blocking the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-phenylbenzofuran: Similar structure with different substituents.
5-Methyl-2-phenylbenzofuran: Lacks the hydroxy group.
3-Phenyl-1-benzofuran-2(3H)-one: Lacks the methyl and hydroxy groups.
Uniqueness
3-Hydroxy-5-methyl-3-phenyl-1-benzofuran-2(3H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the hydroxy, methyl, and phenyl groups can affect its solubility, stability, and interactions with other molecules.
Properties
CAS No. |
92545-53-4 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-3-phenyl-1-benzofuran-2-one |
InChI |
InChI=1S/C15H12O3/c1-10-7-8-13-12(9-10)15(17,14(16)18-13)11-5-3-2-4-6-11/h2-9,17H,1H3 |
InChI Key |
BHVGUJDNUAYZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C2(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


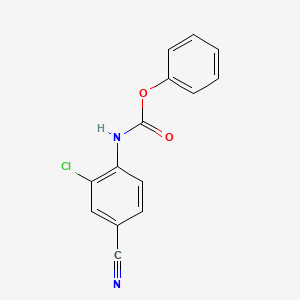
![S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14360269.png)
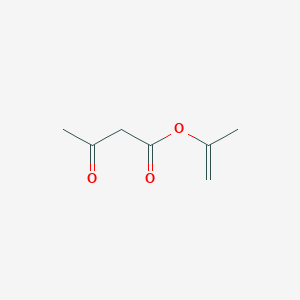

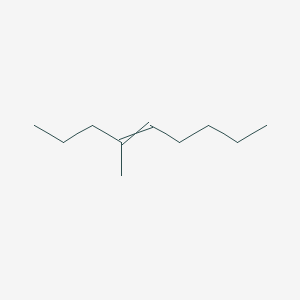
![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
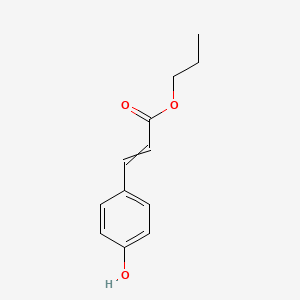
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
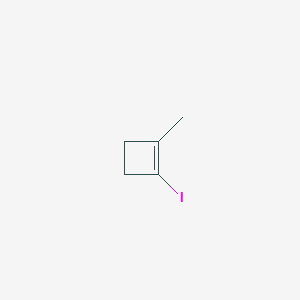

![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
